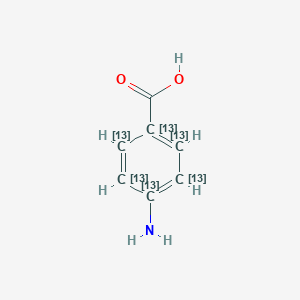

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

概要

説明

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 labeled derivative of 4-Aminobenzoic Acid. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The carbon-13 isotope is a stable isotope, making it suitable for tracing and analytical purposes.

準備方法

Synthetic Routes and Reaction Conditions

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can be synthesized by incorporating carbon-13 labeled benzene into the structure of 4-Aminobenzoic Acid. One common method involves the reaction of carbon-13 labeled benzene with ammonia under specific conditions to form the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the proper incorporation of the carbon-13 isotope.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic purity and chemical integrity of the final product .

化学反応の分析

Oxidation Reactions

PABA-13C6 undergoes oxidation primarily at the amino (-NH2) and aromatic ring positions. Key reactions include:

Mechanistic Insight :

The amino group’s oxidation follows a stepwise pathway:

-

Protonation of -NH2 under acidic conditions.

-

Electrophilic attack by MnO4–, leading to nitro group formation.

-

Isotopic labeling (13C6) remains intact during oxidation, confirmed via 13C NMR .

Reduction Reactions

Reductive transformations target the amino and carboxylic acid groups:

Applications :

-

Reduced forms are intermediates in synthesizing isotopically labeled pharmaceuticals.

Substitution Reactions

The amino group participates in nucleophilic substitution and electrophilic aromatic substitution (EAS):

Mechanistic Notes :

-

Diazonium salts from PABA-13C6 are stable below 5°C and used in azo-dye synthesis.

-

Isotopic labeling does not alter EAS regioselectivity but enhances reaction tracking .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

Synthetic Utility :

-

Esters serve as precursors for prodrugs.

-

Amidation enhances bioavailability in tracer studies.

Complexation with Metals

PABA-13C6 forms coordination complexes, particularly with transition metals:

Research Findings :

-

Metal complexes exhibit enhanced stability compared to non-labeled analogs .

-

Isotopic labeling aids in elucidating metal-ligand bonding dynamics .

Degradation Pathways

PABA-13C6 degrades under extreme conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Thermal (200°C) | CO2, NH3, and 13C6-labeled fragments | Decarboxylation and deamination dominate. |

| UV Light | Radical intermediates | Ring-opening via photooxidation . |

Environmental Relevance :

-

Degradation studies inform persistence assessments in ecological systems.

科学的研究の応用

Chemistry

In the field of chemistry, PABA-13C6 is utilized as a tracer in reaction mechanisms. Its isotopic labeling allows for enhanced resolution in carbon-13 NMR spectroscopy studies. This application enables chemists to monitor reaction pathways and understand the dynamics of chemical transformations.

Biology

PABA-13C6 plays a crucial role in metabolic studies. It serves as a tracer molecule for investigating the folate biosynthesis pathway. Researchers can track the incorporation and transformation of this compound within biological systems using techniques such as mass spectrometry and NMR spectroscopy.

Medicine

In pharmacokinetics, PABA-13C6 is employed to study the distribution and metabolism of drugs containing the PABA moiety. Its isotopic labeling provides insights into drug behavior in biological systems, facilitating the development of more effective therapeutic agents.

Industry

The compound is also applied in the synthesis of labeled compounds for various industrial applications. This includes its use in the production of pharmaceuticals where isotopic labeling is necessary for tracking chemical processes during manufacturing.

Metabolic Tracing Studies

Recent studies have utilized PABA-13C6 to trace metabolic pathways involving folate synthesis. For example:

- Study on Folate Biosynthesis : Researchers administered PABA-13C6 to bacterial cultures and monitored its incorporation into folate derivatives using mass spectrometry. Results indicated that PABA-13C6 was efficiently incorporated into the folate pathway, confirming its role as an essential precursor.

- Pharmacokinetic Analysis : A pharmacokinetic study involving a drug formulation containing PABA revealed how the compound influenced drug absorption and metabolism. The isotopic labeling allowed for precise tracking of drug distribution within animal models.

These case studies underscore the versatility of PABA-13C6 in providing insights into biochemical processes and drug development.

作用機序

The mechanism of action of 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into metabolic pathways where it acts as a precursor or intermediate. In biological systems, it is involved in the synthesis of folate by bacteria, plants, and fungi. The carbon-13 labeling allows for detailed tracking of its metabolic fate and interactions with other molecules .

類似化合物との比較

Similar Compounds

- 4-Hydroxybenzoic Acid-13C6

- 4-Methoxybenzoic Acid-13C6

- 4-Bromobenzoic Acid-13C6

- 4-Chlorobenzoic Acid-13C6

Uniqueness

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its amino group, which allows it to participate in specific reactions and pathways that other similar compounds may not. The carbon-13 labeling further enhances its utility in research by providing a stable isotope for tracing and analytical studies .

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

Overview

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a carbon-13 labeled derivative of 4-Aminobenzoic Acid (PABA). Its isotopic labeling allows for detailed studies in various biological and chemical contexts. The compound plays a significant role in the synthesis of folate and has implications in metabolic studies and drug development.

The biological activity of this compound primarily revolves around its role as an intermediate in the folate synthesis pathway. It interacts with enzymes involved in folate metabolism and influences cellular processes through various mechanisms:

- Target of Action : this compound acts as a precursor in the biosynthesis of folate.

- Mode of Action : The compound is incorporated into metabolic pathways that synthesize folate in bacteria, plants, and fungi.

- Biochemical Pathways : It is crucial for the production of tetrahydrofolate (THF), which is essential for DNA synthesis and repair.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is well absorbed and utilized by organisms capable of synthesizing folate. The stable carbon isotope allows researchers to trace its metabolic fate in biological systems.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 143.092 g/mol |

| Molecular Formula | C₇H₇N O₂ |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Cellular Effects

This compound influences various cellular functions:

- Cell Signaling : It may modulate signaling pathways related to cell growth and division.

- Gene Expression : The compound can affect the expression of genes involved in metabolic pathways.

- Cellular Metabolism : It plays a role in the overall metabolic processes within cells.

Research Applications

This compound has several applications across different fields:

- Chemistry : Used as a tracer in reaction mechanisms and studies involving carbon-13 NMR spectroscopy.

- Biology : Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

- Medicine : Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing PABA moieties.

Case Studies

Several studies have investigated the effects of this compound on various organisms:

-

Folate Synthesis in Bacteria :

- A study demonstrated that this compound significantly enhanced folate production in Escherichia coli, highlighting its role as a vital precursor in bacterial metabolism .

- Impact on Plant Growth :

- Pharmacokinetic Studies :

特性

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161406-19-5 | |

| Record name | 161406-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。